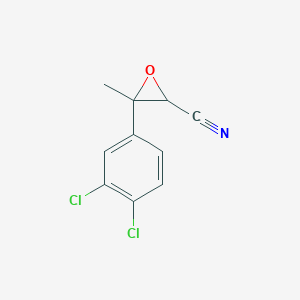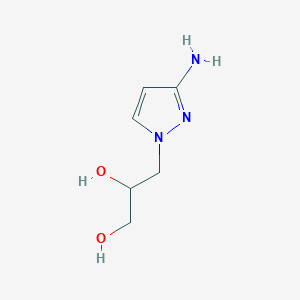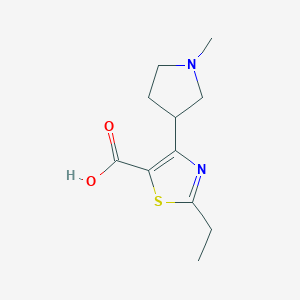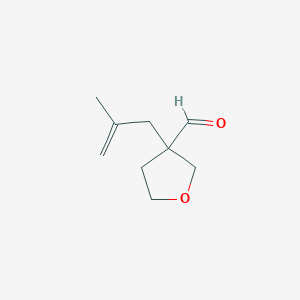
1-Chloro-3-fluoro-2-(3-fluorophenyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-fluoro-2-(3-fluorophenyl)benzene is an aromatic compound with the molecular formula C12H7ClF2. This compound is characterized by the presence of both chlorine and fluorine atoms attached to a benzene ring, making it a halogenated aromatic compound. It is used in various chemical synthesis processes and has applications in different fields of scientific research.
準備方法
The synthesis of 1-Chloro-3-fluoro-2-(3-fluorophenyl)benzene can be achieved through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance. The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol.
Industrial production methods often involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The choice of reagents and conditions can vary depending on the desired scale and application of the compound.
化学反応の分析
1-Chloro-3-fluoro-2-(3-fluorophenyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions. For example, it can be reduced using lithium aluminum hydride to form the corresponding hydrocarbon.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a key method for synthesizing this compound. This reaction forms carbon-carbon bonds and is widely used in organic synthesis.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives.
科学的研究の応用
1-Chloro-3-fluoro-2-(3-fluorophenyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its halogenated nature makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and agrochemicals. Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Industry: It is used in the production of liquid crystals and other advanced materials. Its unique chemical properties make it suitable for various industrial applications.
作用機序
The mechanism of action of 1-Chloro-3-fluoro-2-(3-fluorophenyl)benzene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes transformation through various catalytic processes. The presence of chlorine and fluorine atoms can influence the reactivity and selectivity of the compound in different reactions.
In biological systems, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms can affect the compound’s binding affinity and activity.
類似化合物との比較
1-Chloro-3-fluoro-2-(3-fluorophenyl)benzene can be compared with other halogenated benzene derivatives, such as:
1-Chloro-3-fluorobenzene: This compound has a similar structure but lacks the additional fluorine atom on the phenyl ring. It is used in similar applications but may exhibit different reactivity and properties.
1-Bromo-3-fluorobenzene: This compound has a bromine atom instead of chlorine. Bromine is larger and more polarizable than chlorine, which can affect the compound’s reactivity and applications.
1-Chloro-2-fluoro-3-nitrobenzene: This compound contains a nitro group, which significantly alters its chemical properties and reactivity. It is used in different applications compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and applications.
特性
分子式 |
C12H7ClF2 |
|---|---|
分子量 |
224.63 g/mol |
IUPAC名 |
1-chloro-3-fluoro-2-(3-fluorophenyl)benzene |
InChI |
InChI=1S/C12H7ClF2/c13-10-5-2-6-11(15)12(10)8-3-1-4-9(14)7-8/h1-7H |
InChIキー |
VDVJGISCOXRKTN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CC=C2Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(3-Hydroxypyrrolidin-3-yl)methyl]-3-(propan-2-yl)urea](/img/structure/B13184240.png)





![[(3-Methylidenecyclobutyl)sulfonyl]benzene](/img/structure/B13184280.png)
![2-(3-{3-[(Dimethylamino)methyl]phenyl}phenyl)ethan-1-amine](/img/structure/B13184281.png)
![1-(Chloromethyl)-1-[(propan-2-yloxy)methyl]cyclobutane](/img/structure/B13184296.png)

